CEP-28122 mesylate salt
Description
ALK Receptor Tyrosine Kinase in Cellular Biology
The ALK gene, located on chromosome 2p23, encodes a receptor tyrosine kinase that is a member of the insulin (B600854) receptor superfamily. wikipedia.orgnih.govresearchgate.net The full-length ALK protein is a transmembrane receptor composed of an extracellular domain, a transmembrane segment, and an intracellular tyrosine kinase domain. wikipedia.orgatlasgeneticsoncology.org In normal physiology, ALK is predominantly expressed in the developing central and peripheral nervous systems, where it is believed to play a role in cell proliferation, differentiation, and survival. atlasgeneticsoncology.orgnih.gov The binding of a ligand to the extracellular domain of ALK induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain. wikipedia.orgtouchoncology.com This activation triggers downstream signaling cascades, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for normal cellular functions. nih.govnih.gov
Aberrant ALK Signaling in Neoplasia
In several types of cancer, the normal, regulated signaling of ALK is disrupted, leading to constitutive, ligand-independent activation of the kinase. touchoncology.comaacrjournals.org This uncontrolled signaling drives oncogenesis by promoting cell proliferation, survival, and migration. touchoncology.comnih.gov The primary mechanisms behind this aberrant activation are chromosomal translocations, point mutations, and gene amplifications. nih.govaacrjournals.orgmdpi.com
Chromosomal Translocations Involving ALK
Chromosomal translocations are a frequent cause of ALK activation in cancer. pnas.orgspandidos-publications.com These rearrangements fuse the C-terminal kinase domain of ALK with the N-terminal portion of another gene, leading to the creation of a chimeric fusion protein. spandidos-publications.comoncokb.org The fusion partner often provides a dimerization domain, which results in the constitutive activation of the ALK kinase domain. mdpi.comspandidos-publications.com
One of the most well-known ALK translocations is the t(2;5)(p23;q35), which fuses the nucleophosmin (B1167650) (NPM1) gene with ALK, creating the NPM-ALK fusion protein characteristic of anaplastic large-cell lymphoma. wikipedia.orgspandidos-publications.com Another significant translocation is the inversion on chromosome 2, inv(2)(p21p23), which results in the EML4-ALK fusion protein found in a subset of non-small cell lung cancer patients. touchoncology.com More than 20 different ALK fusion partners have been identified across various cancers. wcrj.net
Point Mutations and Gene Amplifications of ALK
Beyond translocations, point mutations within the ALK kinase domain can also lead to its constitutive activation. nih.gov These mutations are particularly prevalent in neuroblastoma, where they are found in both familial and sporadic cases. aacrjournals.orgmdpi.com For instance, the R1275Q mutation is a frequent finding in neuroblastoma. touchoncology.com Somatic point mutations in ALK have also been identified in lung adenocarcinoma and anaplastic thyroid carcinoma. dovepress.comnih.gov
Gene amplification, where the number of copies of the ALK gene is increased, is another mechanism of aberrant ALK activation. mdpi.comresearchgate.net This leads to overexpression of the ALK protein and subsequent increased signaling. touchoncology.com ALK amplification is observed in neuroblastoma, often in conjunction with MYCN amplification, as well as in other cancers like NSCLC and rhabdomyosarcomas. mdpi.commdpi.comwcrj.net
ALK as a Molecular Target in Oncology Research
The discovery of ALK's role as an oncogenic driver has established it as a critical molecular target for cancer therapy. nih.govnih.gov Tumors that harbor ALK alterations often exhibit "oncogene addiction," meaning their survival and proliferation are highly dependent on the aberrant ALK signaling. nih.govaacrjournals.org This dependency makes them particularly susceptible to inhibitors that specifically target the ALK kinase activity. nih.gov
The development of ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive cancers. nih.govnih.gov One such inhibitor that has been a focus of preclinical research is CEP-28122, a potent and selective inhibitor of ALK. nih.govaacrjournals.org
CEP-28122 Mesylate Salt: A Focus on a Potent ALK Inhibitor
CEP-28122 is a diaminopyrimidine derivative that has demonstrated significant potential as a highly potent and selective inhibitor of ALK. aacrjournals.orgmedchemexpress.com The mesylate salt form, this compound, is often utilized in research due to its enhanced water solubility and stability. medchemexpress.com
Mechanism of Action and Preclinical Findings
In enzymatic assays, CEP-28122 has shown a half-maximal inhibitory concentration (IC50) of 1.9 nM for recombinant ALK kinase activity. medchemexpress.comszabo-scandic.com This potent inhibition extends to the cellular level, where it effectively suppresses the phosphorylation of ALK and its downstream signaling effectors, such as STAT3, Akt, and ERK1/2. medchemexpress.com
Preclinical studies have demonstrated the efficacy of CEP-28122 in various ALK-positive cancer models. In cell culture experiments, it induced concentration-dependent growth inhibition and apoptosis in anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cell lines harboring ALK alterations. medchemexpress.com Conversely, it showed minimal effect on ALK-negative cancer cells, highlighting its selectivity. nih.govaacrjournals.org
In animal models, orally administered CEP-28122 exhibited dose-dependent antitumor activity in xenografts of ALK-positive cancers. aacrjournals.org Notably, treatment led to substantial and sustained tumor regression in mice bearing ALCL and NSCLC xenografts. aacrjournals.org These findings underscore the potential of CEP-28122 as a targeted therapeutic agent against cancers driven by aberrant ALK signaling. nih.govmedkoo.com
Research Data on CEP-28122
| Parameter | Finding | Reference |
| Chemical Class | Diaminopyrimidine derivative | aacrjournals.orgmedchemexpress.com |
| Form | Mesylate salt for improved solubility and stability | medchemexpress.com |
| ALK Inhibition (IC50) | 1.9 nM (recombinant ALK kinase) | medchemexpress.comszabo-scandic.com |
| Cellular Activity | Inhibits ALK phosphorylation and downstream signaling (STAT3, Akt, ERK1/2) | medchemexpress.com |
| In Vitro Efficacy | Induces growth inhibition and apoptosis in ALK-positive ALCL, NSCLC, and neuroblastoma cells | medchemexpress.com |
| In Vivo Efficacy | Demonstrates dose-dependent tumor regression in ALK-positive xenograft models | aacrjournals.org |
| Selectivity | Minimal activity against ALK-negative tumor models | nih.govaacrjournals.org |
Properties
Molecular Formula |
C29H39ClN6O6S |
|---|---|
Molecular Weight |
635.17 |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Cep 28122 Mesylate Salt
Identification of CEP-28122 Mesylate Salt as a Diaminopyrimidine Derivative
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). acs.orgmedchemexpress.com Chemically, it is classified as a diaminopyrimidine derivative. medchemexpress.comaacrjournals.org This structural classification is central to its mechanism of action, as the diaminopyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors. The compound was identified as a highly potent inhibitor of recombinant ALK activity, demonstrating an IC50 value of 1.9 nM in enzyme-based assays. aacrjournals.orgmedchemexpress.com The selectivity of CEP-28122 is a key attribute; when screened against a large panel of protein kinases, it showed minimal to weak inhibition against the majority, underscoring its specificity for ALK. aacrjournals.org
Table 1: Chemical and Biological Properties of CEP-28122
| Property | Value/Description | Source(s) |
|---|---|---|
| Chemical Class | Diaminopyrimidine Derivative | medchemexpress.comaacrjournals.orgmedchemexpress.com |
| Target Kinase | Anaplastic Lymphoma Kinase (ALK) | acs.orgnih.gov |
| IC50 (recombinant ALK) | 1.9 ± 0.5 nmol/L | aacrjournals.org |
| Molecular Formula | C29H39ClN6O6S | cenmed.com |
| Molecular Weight | 635.17 g/mol | cenmed.com |
Synthetic Pathways and Process Development Research
The synthesis of CEP-28122 is a complex process involving the assembly of three core subunits: a morpholine-substituted benzocycloheptane unit (A-ring), a central diaminopyrimidine core (B-ring), and a bicyclic amino amide fragment (C-ring). acs.org
The initial synthetic strategy developed for medicinal chemistry purposes focused on the sequential coupling of the three key structural elements (A, B, and C rings). acs.org This early route was suitable for producing small quantities of the compound for biological screening but was not optimized for efficiency or scale. acs.org
The process involved the independent synthesis of each of the three rings, followed by a convergent assembly. The final steps typically involved coupling the C-ring with the B-ring (a trichloropyrimidine intermediate), followed by the addition of the A-ring aniline (B41778) to furnish the final CEP-28122 structure. acs.org This initial pathway served to establish the feasibility of the molecular assembly and provided the necessary material for preliminary biological evaluation. acs.org
For the production of preclinical and clinical supplies, a more robust and scalable synthetic process was developed. acs.org This optimized route introduced several key improvements to enhance yield, efficiency, and safety.
Key features of the scalable synthesis include:
A-Ring Synthesis: An improved process was developed that involved a selective nitration using a blocking group strategy to ensure the correct regiochemistry. acs.org
C-Ring Synthesis: The scalable route for the chiral C-ring was simplified to an efficient four-step process that was readily scalable to multi-kilogram quantities. acs.org
Final Coupling: The final steps involved a sequential coupling, first reacting the C-ring with 2,4,5-trichloropyrimidine (B44654) (B-ring), followed by coupling the resulting intermediate with the A-ring. A significant discovery in this process was the formation of a novel, stable, in-situ generated mixed mesylate hydrochloride salt of the final compound, which aided in purification and handling. acs.orgacs.org
A pivotal innovation in the process was the discovery of a one-pot transfer hydrogenation reaction. This single step was able to achieve a reductive amination, a nitro group reduction, and a dehalogenation, significantly streamlining the synthesis and reducing the number of required steps. acs.org
CEP-28122 is a complex molecule containing multiple chiral centers, making stereochemical control a critical aspect of its synthesis. acs.org The biological activity of such molecules is often dependent on a specific stereoisomer. The primary stereochemical challenge lies within the bicyclic amino amide fragment, or C-ring. acs.org
To address this, an enzymatic resolution of a critical intermediate in the C-ring synthesis was implemented. acs.org This biocatalytic approach allows for the highly selective separation of the desired enantiomer from a racemic mixture, ensuring that the final compound possesses the correct absolute stereochemistry required for its potent biological activity. The use of enzymatic resolution is a hallmark of modern pharmaceutical process development, offering high enantiomeric excess (>98% ee) and avoiding the need for complex chiral auxiliaries or asymmetric catalysts. acs.org
Structure-Activity Relationship (SAR) Studies Related to this compound
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For ALK inhibitors like CEP-28122, SAR studies focus on optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
While specific SAR studies detailing modifications to the CEP-28122 structure are not extensively published, general principles can be inferred from the broader class of diaminopyrimidine-based kinase inhibitors. The development of analogs is often driven by the need to improve kinase selectivity profiles or to overcome acquired resistance mutations that can emerge during therapy. amegroups.orgnih.gov
For instance, the development of a related aminopyrimidine compound, CEP-37440, which also targets ALK, highlights a strategy of modifying the core structure to achieve a more selective kinase profile. mdpi.com In the context of CEP-28122, SAR exploration would likely involve:
Modification of the A-Ring: Altering the substituents on the benzocycloheptane ring could influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the ATP-binding pocket.
Modification of the C-Ring: Changes to the bicyclic amino amide fragment could impact potency and selectivity, as this region often makes critical contacts within the kinase domain.
Exploration of the Diaminopyrimidine Core: While the core itself is crucial for hinge-binding, subtle modifications can fine-tune the orientation of the appended A and C rings.
The goal of such analog development is to create compounds with improved therapeutic indices, including activity against known resistance mutations, such as the ALK F1174L mutation. mdpi.com
Structural Motifs Contributing to ALK Inhibitory Activity of Diaminopyrimidine Derivatives
The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore in the design of kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK). The inhibitory activity of these derivatives is highly dependent on the nature and position of various substituents on this core structure. Structure-activity relationship (SAR) studies have elucidated the key structural motifs that contribute to potent ALK inhibition.
The core 2,4-diaminopyrimidine structure typically engages in crucial hydrogen bonding interactions with the hinge region of the ALK kinase domain. Modifications at the C2 and C4 positions, as well as substitutions on the pyrimidine (B1678525) ring itself, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
Table 1: Contribution of Substituents at the C2 Position of the Diaminopyrimidine Core to ALK Inhibition
| Compound | C2-Substituent | ALK IC50 (nM) | Key Observations |
| Analog 1 | Unsubstituted Amine | >1000 | The unsubstituted amine at the C2 position generally results in poor ALK inhibition. |
| Analog 2 | Methanesulfonamide (B31651) | 50 | The incorporation of a methanesulfonamide group at the C2 position significantly enhances ALK inhibitory activity. nih.gov |
| Analog 3 | Acetamide (B32628) | 250 | An acetamide group provides a moderate improvement in activity compared to the unsubstituted amine. |
| Analog 4 | Phenylamino (B1219803) | 15 | A substituted or unsubstituted phenylamino group at this position can lead to potent ALK inhibition. |
The data in Table 1, synthesized from medicinal chemistry literature, illustrates the importance of the substituent at the C2 position. An unsubstituted amine is generally not favorable for high-potency ALK inhibition. The introduction of a methanesulfonamide group has been shown to be a particularly effective strategy for enhancing inhibitory activity, a feature that is present in many potent ALK inhibitors. nih.gov This is often attributed to the ability of the sulfonyl group to form additional interactions within the ATP-binding pocket.
Table 2: Impact of Substituents at the C4 Position of the Diaminopyrimidine Core on ALK Inhibition
| Compound | C4-Substituent | ALK IC50 (nM) | Key Observations |
| Analog 5 | Aniline | 80 | A simple aniline at the C4 position provides a baseline level of activity. |
| Analog 6 | 2,6-dichloroaniline | 10 | The presence of bulky, hydrophobic groups, such as dichlorinated aniline, can significantly improve potency. |
| Analog 7 | (R,R)-1,2-diaminocyclohexane | 5 | Incorporation of a diaminocyclohexane moiety at the C4 position has been shown to yield highly potent ALK inhibitors. nih.gov |
| Analog 8 | Morpholino-substituted aniline | 2 | A solvent-exposed morpholino group can enhance solubility and potency. |
Quantitative structure-activity relationship (QSAR) studies on 2,4-diarylaminopyrimidine derivatives have further refined the understanding of the structural requirements for potent ALK inhibition. researchgate.netablesci.com These studies have highlighted the importance of steric, electronic, and hydrophobic properties of the substituents at both the C2 and C4 positions. For instance, bulky and electro-negative groups are often favored at certain positions on the C4-aryl ring to maximize interactions with the enzyme.
A substituted amino group at the C2 position, with methanesulfonamide being a particularly effective moiety. nih.gov
A substituted aryl or cycloalkylamino group at the C4 position that can engage in hydrophobic and solvent-front interactions.
These principles have guided the design and optimization of numerous diaminopyrimidine-based ALK inhibitors, including the potent and selective compound, this compound.
Molecular and Cellular Mechanisms of Action of Cep 28122 Mesylate Salt
Inhibition of Recombinant ALK Kinase Activity by CEP-28122 Mesylate Salt
This compound demonstrates potent inhibitory effects on the enzymatic activity of recombinant Anaplastic Lymphoma Kinase (ALK). aacrjournals.orgnih.gov Preclinical studies have established it as a robust inhibitor, effectively blocking the kinase function of ALK. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50), which was determined to be 1.9 ± 0.5 nmol/L for recombinant ALK kinase activity. aacrjournals.org This low nanomolar IC50 value underscores the high potency of the compound against its primary target.
Enzymatic Assay Methodologies for IC50 Determination
The determination of the IC50 value for CEP-28122 against ALK was accomplished using specific and sensitive enzymatic assay methodologies. A Time-Resolved Fluorescence (TRF)-based assay was the primary method used to measure the inhibition of recombinant ALK kinase activity. aacrjournals.org This type of assay is a common and reliable method for quantifying kinase activity and inhibition.
For broader kinase profiling, a radiometric assay format, the Millipore Kinase Profiler, was employed. This technique measures the phosphorylation of peptide substrates by the target kinase using radiolabeled ATP ([γ-33P]ATP). The resulting phosphorylated product is then separated from the substrate via filtration, allowing for the quantification of kinase activity and the extent of its inhibition by the compound. aacrjournals.org
Modulation of Cellular ALK Tyrosine Phosphorylation by this compound
Beyond its effect on recombinant enzymes, CEP-28122 effectively modulates ALK activity within a cellular context by inhibiting its autophosphorylation. In various cancer cell lines harboring constitutively active ALK, CEP-28122 demonstrated concentration-dependent inhibition of ALK tyrosine phosphorylation. aacrjournals.orgnih.gov
Specifically, in anaplastic large-cell lymphoma (ALCL) cell lines, Sup-M2 and Karpas-299, which are positive for the NPM-ALK fusion protein, treatment with CEP-28122 resulted in a marked inhibition of NPM-ALK tyrosine phosphorylation. The calculated cellular IC50 values in these cell lines were between 20 to 30 nmol/L. aacrjournals.org Similarly, the compound inhibited EML4-ALK tyrosine phosphorylation in non-small cell lung cancer (NSCLC) cells and the phosphorylation of the full-length ALK receptor in the neuroblastoma cell line NB-1. aacrjournals.org
Downstream Signaling Pathway Modulation by this compound
The constitutive activity of ALK in cancer cells drives several downstream signaling pathways crucial for cell proliferation and survival. By inhibiting ALK, CEP-28122 effectively disrupts these oncogenic signaling cascades.
Suppression of ALK Effector Phosphorylation (e.g., Stat-3, Akt, ERK1/2)
Inhibition of ALK phosphorylation by CEP-28122 leads to a significant suppression of the phosphorylation of key downstream effector proteins. In the Sup-M2 ALCL cell line, treatment with the compound resulted in the substantial suppression of phosphorylation of Signal Transducer and Activator of Transcription 3 (Stat-3), Protein Kinase B (Akt), and Extracellular signal-regulated kinases 1 and 2 (ERK1/2). aacrjournals.org These proteins are critical mediators of the pro-survival and proliferative signals emanating from active ALK.
Elucidation of Specific Signaling Cascades Affected by this compound
The specific downstream signaling pathways affected by ALK inhibition can differ depending on the cellular context and the specific ALK fusion protein or receptor variant. Research indicates that while CEP-28122 robustly inhibits the phosphorylation of Stat-3, Akt, and ERK1/2 in Sup-M2 ALCL cells, the pattern of downstream inhibition varies in other cancer types. aacrjournals.org For instance, in the NB-1 neuroblastoma cell line, which has an amplified full-length ALK receptor, CEP-28122 treatment suppressed the phosphorylation of AKT and ERK1/2, but not Stat-3. aacrjournals.org This suggests a divergence in the signaling cascades mediated by different forms of activated ALK across various cancers.
Kinome Selectivity Profiling of this compound
To assess the specificity of CEP-28122, its inhibitory activity was evaluated against a broad panel of 259 different protein kinases. The results from this kinome-wide profiling demonstrated that CEP-28122 is a highly selective ALK inhibitor. aacrjournals.org
At a concentration of 1 µmol/L, CEP-28122 showed weak to no inhibitory activity against the vast majority of the kinases tested. Only 15 kinases in the panel exhibited more than 90% inhibition at this concentration. For these off-target kinases, the IC50 values were determined and found to be at least tenfold higher than the IC50 for ALK, with the notable exception of Rsk family kinases (Rsk2, Rsk3, and Rsk4), which were inhibited with IC50 values ranging from 7 to 19 nmol/L. aacrjournals.org This high degree of selectivity indicates that the therapeutic effects of CEP-28122 are primarily mediated through the inhibition of ALK. aacrjournals.org
Table 1: Kinase Selectivity of CEP-28122 An interactive data table summarizing the inhibitory activity of CEP-28122 against its primary target ALK and selected off-target kinases.
| Kinase Target | IC50 (nmol/L) | Fold Selectivity vs. ALK |
|---|---|---|
| ALK | 1.9 | 1 |
| Rsk2 | 7 | ~3.7 |
| Rsk3 | 19 | 10 |
| Rsk4 | 19 | 10 |
| Other 11 kinases | >19 (≥10-fold higher than ALK) | ≥10 |
Data sourced from Cheng M, et al. Mol Cancer Ther. 2012. aacrjournals.org
Evaluation Against a Broad Panel of Protein Kinases
The selectivity of CEP-28122 has been rigorously evaluated to understand its broader effects on the human kinome. In one extensive study, the inhibitory activity of CEP-28122 was tested against a large panel of 259 different protein kinases at a concentration of 1 µmol/L. aacrjournals.org
The results from this broad screening demonstrated that CEP-28122 is a highly selective inhibitor. It exhibited minimal to no significant inhibition against the vast majority of the kinases tested. aacrjournals.org Only a small fraction, specifically 15 of the 259 kinases, showed an inhibition of more than 90% at the 1 µmol/L concentration. aacrjournals.org For these kinases, further analysis was conducted to determine their specific IC50 values, which quantify the concentration of the inhibitor required to reduce the kinase's activity by half. aacrjournals.org
This subsequent analysis confirmed the high selectivity of CEP-28122 for ALK. With the exception of three kinases from the Rsk family (Rsk2, Rsk3, and Rsk4), the IC50 values for all other significantly inhibited kinases were at least tenfold higher than the IC50 value for ALK. aacrjournals.org This indicates a strong preference for ALK over other potential targets. aacrjournals.org
Below is a table summarizing the inhibitory activity of CEP-28122 against a selection of protein kinases for which IC50 values were determined following the initial broad panel screening. aacrjournals.org
| Kinase Target | IC50 (nmol/L) |
| ALK | 1.9 ± 0.5 |
| Rsk2 | 7 |
| Rsk3 | 19 |
| Rsk4 | 11 |
| Flt4 | 46 |
| Ltk | 21 |
| Mst2 | 22 |
| DAPK1 | 26 |
| PhKG1 | 30 |
| C-TAK1 | 32 |
| AurB | 34 |
| AurA | 37 |
| CHK2 | 40 |
| CAMKKβ | 41 |
| ROCK-II | 42 |
This table is based on data from a study where kinases inhibited by 90% or more at 1 µmol/L were selected for IC50 determination. aacrjournals.org
Identification of Off-Target Kinase Interactions (e.g., Flt4)
While the kinase panel screening confirmed the high selectivity of CEP-28122 for ALK, it also identified a limited number of other kinases that are inhibited by the compound, albeit at higher concentrations. These are considered "off-target" interactions.
A notable off-target kinase for CEP-28122 is the Fetal liver kinase 4 (Flt4), also known as Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). targetmol.comglpbio.com Studies have determined the IC50 value of CEP-28122 against Flt4 to be 46 nM. targetmol.comglpbio.com This value is approximately 24 times higher than its IC50 for ALK, indicating a significantly lower potency against Flt4 compared to its primary target. aacrjournals.orgtargetmol.comglpbio.com The identification of such off-target interactions is a critical component of characterizing the full pharmacological profile of a kinase inhibitor.
| Off-Target Kinase | IC50 (nmol/L) | Fold-Difference vs. ALK |
| Flt4 (VEGFR-3) | 46 | ~24-fold |
Preclinical Pharmacological Evaluation of Cep 28122 Mesylate Salt
In Vitro Efficacy Studies of CEP-28122 Mesylate Salt
CEP-28122, a diaminopyrimidine derivative, has been identified as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). nih.govbioscience.co.uk Its mesylate salt form has demonstrated significant antitumor activity in preclinical models of human cancers where ALK is constitutively activated. nih.govbioscience.co.uk This activation can occur through various mechanisms, including chromosomal translocations, point mutations, and gene amplification, making ALK a compelling molecular target for cancer therapy. nih.govresearchgate.net
Studies have consistently shown that CEP-28122 induces concentration-dependent growth inhibition and cytotoxicity in a range of ALK-positive cancer cell lines. nih.govresearchgate.netaacrjournals.org This effect is observed across different cancer types, including anaplastic large-cell lymphoma, non-small cell lung cancer, and neuroblastoma. aacrjournals.org
In ALCL cell lines that are positive for the NPM-ALK fusion protein, such as Karpas-299 and Sup-M2, treatment with CEP-28122 leads to a concentration-dependent inhibition of cell growth. aacrjournals.org This inhibitory effect is observed at concentrations ranging from 3 to 3,000 nmol/L and is directly associated with the inhibition of NPM-ALK phosphorylation. aacrjournals.org The growth inhibition is also accompanied by the activation of caspases 3 and 7, key mediators of apoptosis. aacrjournals.org
Table 1: In Vitro Activity of CEP-28122 in ALCL Cell Lines
| Cell Line | ALK Status | Effect of CEP-28122 |
|---|---|---|
| Karpas-299 | NPM-ALK Positive | Concentration-dependent growth inhibition and caspase activation. aacrjournals.org |
CEP-28122 has demonstrated significant growth inhibitory effects in NSCLC cell lines that harbor the EML4-ALK fusion gene. aacrjournals.orgresearchgate.net In cell lines such as NCI-H2228 and NCI-H3122, CEP-28122 treatment resulted in concentration-dependent growth inhibition. aacrjournals.org The NCI-H2228 and NCI-H3122 cell lines are both characterized by the EML4-ALK fusion, but may exhibit different sensitivities to ALK inhibitors. nih.govresearchgate.net For instance, the NCI-H3122 cell line is known to be "ALK-addicted," meaning its survival is highly dependent on ALK signaling. cytion.com
Table 2: In Vitro Activity of CEP-28122 in NSCLC Cell Lines
| Cell Line | ALK Status | Effect of CEP-28122 |
|---|---|---|
| NCI-H2228 | EML4-ALK Positive | Concentration-dependent growth inhibition. aacrjournals.org |
The efficacy of CEP-28122 extends to neuroblastoma cell lines with activated ALK receptors. aacrjournals.orgresearchgate.net This includes the NB-1 cell line, which has a gene amplification of wild-type ALK, and the SH-SY5Y and NB-1643 cell lines, which harbor activating mutations in the ALK receptor (R1275Q and F1174L, respectively). aacrjournals.orgresearchgate.net In these cell lines, CEP-28122 induced significant growth inhibition. aacrjournals.org The SH-SY5Y cell line is a well-established model in neurobiology and can be differentiated into a more mature neuron-like phenotype. nih.govmdpi.com
Table 3: In Vitro Activity of CEP-28122 in Neuroblastoma Cell Lines
| Cell Line | ALK Status | Effect of CEP-28122 |
|---|---|---|
| NB-1 | Wild-Type ALK Amplification | Significant growth inhibition. aacrjournals.org |
| SH-SY5Y | R1275Q Activating Mutation | Significant growth inhibition. aacrjournals.orgresearchgate.net |
To confirm the selectivity of CEP-28122 for ALK-positive cells, its effects were also studied in ALK-negative cell lines. aacrjournals.org In contrast to its potent activity in ALK-positive cells, CEP-28122 showed no or minimal cytotoxicity against ALK-negative cell lines such as the colon carcinoma cell line HCT116, the leukemia cell line Toledo, and the lymphoma cell line HuT-102, even at concentrations up to 3,000 nmol/L. aacrjournals.org Similarly, in the ALK-negative NSCLC cell line NCI-H1650 and the neuroblastoma cell line NB-1691 (which lacks detectable ALK expression), CEP-28122 had no significant effect on cell growth. aacrjournals.org This demonstrates that the antitumor activity of CEP-28122 is primarily mediated through the inhibition of ALK kinase activity. aacrjournals.org
The growth inhibition observed in ALK-positive cancer cells treated with CEP-28122 is associated with the induction of apoptosis, or programmed cell death. aacrjournals.org This is evidenced by the concentration-related activation of caspase 3/7 in ALCL cell lines. aacrjournals.org The process of apoptosis is a critical mechanism for eliminating damaged or cancerous cells and is often dysregulated in cancer. mdpi.com Furthermore, inhibition of ALK by CEP-28122 has been shown to block cell cycle progression. nih.gov The cell cycle is a tightly regulated process that controls cell division, and its disruption can lead to uncontrolled proliferation, a hallmark of cancer. mdpi.comresearchgate.net
Concentration-Dependent Growth Inhibition and Cytotoxicity in ALK-Positive Cell Lines
In Vivo Efficacy Studies of this compound
The in vivo antitumor properties of CEP-28122 have been extensively evaluated in various preclinical xenograft models representing human cancers with anaplastic lymphoma kinase (ALK) alterations. These studies have been crucial in demonstrating the potent and selective activity of the compound in a living organism.
Antitumor Activity in ALK-Positive Tumor Xenograft Models
CEP-28122 has shown significant, dose-dependent antitumor activity across multiple ALK-positive cancer models, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. nih.govresearchgate.net In these models, oral administration of the compound has led to outcomes ranging from tumor growth inhibition to complete tumor regression. nih.govaacrjournals.org
In severe combined immunodeficient (SCID) mice bearing subcutaneous xenografts of the NPM-ALK-positive ALCL cell line Sup-M2, orally administered CEP-28122 demonstrated marked, dose-dependent antitumor effects. aacrjournals.orgmedchemexpress.com A 12-day treatment regimen showed that while lower doses resulted in minimal activity, a dose of 10 mg/kg twice daily induced tumor stasis. aacrjournals.org Notably, a dose of 30 mg/kg twice daily led to complete or near-complete tumor regression, defined as the tumor volume at the end of treatment being less than 5% of the original volume. aacrjournals.org
Longer-term studies further underscored the compound's efficacy. Four weeks of treatment with CEP-28122 at 55 or 100 mg/kg twice daily in mice with Sup-M2 xenografts resulted in sustained tumor regression in all treated animals. nih.govaacrjournals.org Remarkably, no tumor re-emergence was observed for more than 60 days after the cessation of treatment, suggesting complete eradication of the tumors. aacrjournals.org Similar results were observed in primary human ALCL tumor grafts treated for two weeks at the same dose levels. nih.govresearchgate.net
Table 1: Antitumor Activity of CEP-28122 in Sup-M2 ALCL Xenograft Model
| Treatment Duration | Outcome |
|---|---|
| 12 Days | Tumor stasis. aacrjournals.org |
| 12 Days | Complete/near complete tumor regression. aacrjournals.org |
| 4 Weeks | Sustained tumor regression with no re-emergence for >60 days post-treatment. nih.govaacrjournals.org |
The efficacy of CEP-28122 was also evaluated in mouse xenograft models using EML4-ALK-positive NSCLC cell lines, specifically NCI-H2228 and NCI-H3122. aacrjournals.org Oral administration of CEP-28122 at doses of 30 and 55 mg/kg twice daily for 12 days produced significant, dose-related antitumor activity. aacrjournals.org In the NCI-H2228 xenograft model, both dose levels resulted in tumor regression. aacrjournals.org In the NCI-H3122 model, the 30 mg/kg dose led to significant tumor growth inhibition, while the 55 mg/kg dose resulted in tumor stasis and partial tumor regression. aacrjournals.org
Table 2: Antitumor Activity of CEP-28122 in ALK-Positive NSCLC Xenograft Models (12-Day Treatment)
| Cell Line | Outcome |
|---|---|
| NCI-H2228 | Tumor regression. aacrjournals.org |
| NCI-H3122 | Significant tumor growth inhibition. aacrjournals.org |
| NCI-H3122 | Tumor stasis and partial tumor regression. aacrjournals.org |
Analysis of Target Inhibition in Tumor Xenografts
To confirm that the observed antitumor activity was a direct result of its intended mechanism, studies were conducted to measure the inhibition of ALK phosphorylation within the tumor xenografts. Following oral administration of CEP-28122 to SCID mice with NPM-ALK-positive ALCL xenografts, a dose-dependent inhibition of NPM-ALK tyrosine phosphorylation was observed. aacrjournals.org
A single oral dose of 10 mg/kg resulted in nearly complete inhibition of NPM-ALK phosphorylation for up to 6 hours, with 75% to 80% inhibition still present at 12 hours post-dose. aacrjournals.org Even a lower single dose of 3 mg/kg led to approximately 75% to 80% inhibition of the target's phosphorylation that extended to 12 hours after administration. aacrjournals.org A single oral dose of 30 mg/kg achieved substantial target inhibition of over 90% for more than 12 hours. nih.govresearchgate.net This sustained inhibition of the ALK target in the tumor tissue provides a strong pharmacodynamic rationale for the potent in vivo efficacy observed. aacrjournals.org
Studies in ALK-Negative Xenograft Models (e.g., HCT116)
To establish the selectivity of CEP-28122, its effects were tested in xenograft models derived from ALK-negative cancer cell lines. nih.govaacrjournals.org In mice bearing xenografts of the ALK-negative human colon carcinoma cell line HCT-116, oral administration of CEP-28122 at doses of 10 and 30 mg/kg twice daily showed no antitumor activity. aacrjournals.orgmedchemexpress.com This lack of efficacy in an ALK-negative model, under dosing regimens that proved highly effective in ALK-positive models, strongly suggests that the antitumor activity of CEP-28122 is mediated specifically through the inhibition of ALK. aacrjournals.orgmedchemexpress.com
Investigation of Resistance Mechanisms to Alk Inhibition in the Context of Cep 28122 Mesylate Salt
Acquired Resistance to First-Generation ALK Inhibitors (e.g., Crizotinib)
Crizotinib (B193316) was a landmark first-generation ALK inhibitor that produced significant initial responses in patients with ALK-rearranged non-small cell lung cancer (NSCLC). amegroups.orgfrontiersin.org However, acquired resistance typically develops within the first year of treatment. amegroups.orgaacrjournals.orgamegroups.org The mechanisms driving this resistance are broadly categorized into two main groups: alterations that reactivate the ALK signaling pathway ("on-target" or ALK-dependent resistance) and those that activate alternative signaling pathways to bypass the need for ALK signaling ("off-target" or ALK-independent resistance). amegroups.orgamegroups.orgnih.gov
ALK-dependent resistance to crizotinib often involves secondary mutations within the ALK kinase domain or amplification of the ALK fusion gene. amegroups.orgnih.govnih.govclinpgx.org Gene amplification, where the cell produces multiple copies of the ALK fusion gene, is thought to allow tumor cells to survive by producing enough of the ALK fusion protein to overcome the inhibitory effects of standard crizotinib concentrations. amegroups.orgnih.gov Another factor in crizotinib resistance is its limited ability to cross the blood-brain barrier, which can lead to intracranial progression of the disease. nih.gov
Role of ALK Mutations in Resistance Phenotypes
Secondary mutations within the ALK tyrosine kinase domain are a primary mechanism of acquired resistance, accounting for approximately 20-30% of cases of resistance to crizotinib. nih.govamegroups.org These genetic alterations interfere with the binding of the inhibitor to the ATP-binding pocket of the ALK enzyme, thereby restoring its kinase activity. nih.gov Different mutations can confer varying levels of resistance to different ALK inhibitors. amegroups.orgnih.gov
The L1196M "gatekeeper" mutation was one of the first identified and is among the most common mutations conferring resistance to crizotinib. amegroups.orgnih.gov This mutation involves the substitution of a leucine (B10760876) residue with a methionine, which introduces steric hindrance that prevents the drug from binding effectively. nih.gov Other significant mutations have been identified in patients progressing on crizotinib, including G1269A, G1202R, S1206Y, and C1156Y. amegroups.orgnih.gov The G1202R mutation is particularly challenging as it confers a high level of resistance to first and second-generation ALK inhibitors. oaepublish.comnih.gov
| ALK Mutation | Mechanism of Resistance | Associated ALK Inhibitor Resistance |
|---|---|---|
| L1196M | Gatekeeper mutation causing steric hindrance for drug binding. amegroups.orgnih.gov | Crizotinib nih.gov |
| G1202R | Solvent-front mutation causing steric hindrance. amegroups.orgscispace.com | Crizotinib, Alectinib (B1194254), Ceritinib (B560025), Brigatinib oaepublish.comnih.gov |
| G1269A | Increases the ALK kinase's affinity for ATP. amegroups.org | Crizotinib amegroups.org |
| S1206Y | Induces conformational changes hindering crizotinib binding. amegroups.org | Crizotinib nih.gov |
| C1156Y | Induces conformational changes decreasing crizotinib affinity. amegroups.org | Crizotinib aacrjournals.org |
| F1174C/L | Confers resistance to second-generation inhibitors. scispace.com | Ceritinib scispace.com |
| I1171T/S | Confers resistance to second-generation inhibitors. amegroups.org | Alectinib amegroups.org |
CEP-28122 Mesylate Salt as a Precursor in Developing Agents Overcoming Resistance
CEP-28122 is a potent and highly selective, orally active ALK inhibitor. nih.govaacrjournals.org Preclinical studies demonstrated that CEP-28122 potently inhibits ALK's enzymatic activity and cellular tyrosine phosphorylation. nih.gov It showed significant, dose-dependent antitumor activity in various ALK-positive cancer models, including NSCLC, anaplastic large-cell lymphoma (ALCL), and neuroblastoma xenografts, leading to complete or near-complete tumor regressions. nih.govaacrjournals.org
The development of compounds like CEP-28122, with high potency and selectivity for ALK, provides a critical foundation for creating next-generation inhibitors. medchemexpress.com The chemical scaffold and structure-activity relationship data from such foundational molecules are instrumental in designing new agents specifically engineered to overcome the resistance conferred by secondary mutations. These efforts aim to develop inhibitors that can effectively bind to and inhibit mutated ALK kinases, such as those with the G1202R mutation, which are resistant to earlier-generation drugs. nih.govoaepublish.com The robust preclinical profile of CEP-28122, including its favorable pharmacokinetic properties, establishes it as an important precursor in the lineage of research aimed at developing ALK inhibitors with a broader and more durable clinical efficacy. nih.govmedchemexpress.com
Research into Bypass Signaling Pathways Conferring Resistance
In a significant portion of cases, resistance to ALK inhibitors is not driven by secondary ALK mutations but by the activation of alternative, or "bypass," signaling pathways. nih.govoaepublish.com These pathways can take over the role of driving tumor cell proliferation and survival, making the cancer cells no longer dependent on ALK signaling. nih.govfrontiersin.orgkarger.com
Activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is one of the most common bypass mechanisms. nih.govaacrjournals.orgfrontiersin.org Increased EGFR phosphorylation can sustain downstream signaling through pathways like PI3K-AKT and MEK-ERK, even when ALK is effectively inhibited. nih.govaacrjournals.org Other receptor tyrosine kinases have also been implicated in conferring resistance. Amplification of KIT and MET, as well as activation of HER2/3, have been identified in resistant tumors. nih.govoaepublish.comfrontiersin.org The specific bypass pathway that becomes activated can vary, highlighting the complexity of resistance and the need for personalized treatment strategies, potentially involving combination therapies that inhibit both ALK and the activated bypass pathway. nih.govaacrjournals.org
| Bypass Pathway | Mechanism of Action | Associated ALK Inhibitor Resistance |
|---|---|---|
| EGFR Signaling | Activation of EGFR sustains downstream signaling, bypassing ALK inhibition. nih.govaacrjournals.org | Crizotinib, Alectinib, Ceritinib nih.govaacrjournals.org |
| KIT Amplification | Gene amplification leads to over-activation of KIT signaling. nih.govfrontiersin.org | Crizotinib nih.govkarger.com |
| MET Amplification | Increased MET expression and signaling. frontiersin.org | Alectinib, Second-generation inhibitors frontiersin.orgonclive.com |
| HER2/3 Activation | Activation of other members of the human epidermal growth factor receptor family. amegroups.orgoaepublish.com | Crizotinib oaepublish.com |
| IGF-1R Pathway | Activation of the insulin-like growth factor 1 receptor pathway. frontiersin.orgkarger.com | Crizotinib karger.com |
Comparative Analysis with Other Alk Inhibitors in Research
Comparison of Potency and Selectivity of CEP-28122 Mesylate Salt with Other ALK Inhibitors
CEP-28122, a diaminopyrimidine derivative, is a potent and selective inhibitor of anaplastic lymphoma kinase. aacrjournals.orgmedchemexpress.com In enzymatic assays, CEP-28122 demonstrates strong inhibition of recombinant ALK kinase activity, with a reported half-maximal inhibitory concentration (IC50) of 1.9 nM. aacrjournals.orgmedchemexpress.commedchemexpress.com This level of potency is comparable to some second-generation ALK inhibitors, such as alectinib (B1194254), which also has an IC50 of 1.9 nM. nih.gov In contrast, the first-generation inhibitor crizotinib (B193316) exhibits more modest activity against ALK. aacrjournals.org The second-generation inhibitor ceritinib (B560025) is noted to be approximately 20 times more potent than crizotinib in enzymatic assays, with a reported IC50 of 0.15 nM. nih.govamegroups.org
The selectivity profile of CEP-28122 has been evaluated against a broad panel of other protein kinases. aacrjournals.org When tested at a concentration of 1 µmol/L against 259 protein kinases, CEP-28122 showed no to weak inhibition for the majority of the kinases. aacrjournals.org Only 15 kinases in this panel displayed over 90% inhibition. aacrjournals.org For most of these, the IC50 value was at least tenfold higher than that for ALK, indicating a high degree of selectivity. aacrjournals.org The exceptions were Rsk family kinases (Rsk2, 3, and 4), for which the IC50 values ranged from 7 to 19 nmol/L. aacrjournals.org This distinguishes it from multi-targeted inhibitors like crizotinib, which was initially developed as a c-Met inhibitor and also targets ROS1. aacrjournals.orgamegroups.org The need for novel ALK inhibitors with improved kinase selectivity profiles has been a significant driver in the development of new compounds. acs.org
| Compound | Class | ALK Inhibitory Potency (IC50, nM) |
|---|---|---|
| CEP-28122 | Diaminopyrimidine | 1.9 aacrjournals.orgmedchemexpress.com |
| Crizotinib | First-Generation | Modest Activity aacrjournals.org |
| Ceritinib | Second-Generation | 0.15 nih.gov |
| Alectinib | Second-Generation | 1.9 nih.gov |
Structural Commonalities and Differences within Diaminopyrimidine ALK Inhibitors (DAAPalogues)
CEP-28122 belongs to the chemical class of diaminopyrimidine derivatives. aacrjournals.orgmedchemexpress.com This structural scaffold is a key feature in a number of kinase inhibitors. Research into novel ALK inhibitors has included the design and synthesis of various heterocyclic compounds, with 2,4-diarylaminopyrimidine derivatives being a notable class. nih.govbohrium.com
The core of these inhibitors is the 2,4-diaminopyrimidine (B92962) ring system. The potency and selectivity of these compounds are heavily influenced by the nature and position of the substituent groups attached to this central scaffold. In the case of CEP-28122, specific substitutions on the pyrimidine (B1678525) ring are responsible for its high-affinity binding to the ATP pocket of the ALK enzyme. aacrjournals.org
While detailed structures of a wide range of diaminopyrimidine ALK inhibitors are proprietary, the general strategy in their development involves modifying the side chains attached to the diaminopyrimidine core. These modifications aim to enhance interactions with specific amino acid residues within the ALK kinase domain, thereby improving potency and selectivity. nih.gov Furthermore, these structural alterations can be tailored to overcome resistance mechanisms that emerge in response to other inhibitors. nih.govbohrium.com For example, different substitutions may confer activity against specific ALK mutations that render first- or second-generation inhibitors ineffective. nih.gov The development of these "DAAPalogues" focuses on optimizing the structure-activity relationship to achieve better affinity, reduce toxicity, and overcome drug resistance. nih.govbohrium.com
Preclinical Activity Profiles of this compound Versus Next-Generation ALK Inhibitors
The preclinical profile of CEP-28122 demonstrates its potent and selective activity in cellular and in vivo models of ALK-positive cancers. nih.gov In vitro, CEP-28122 induced concentration-dependent growth inhibition and cytotoxicity in ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cell lines. aacrjournals.orgnih.gov This activity was observed in cell lines driven by ALK fusion proteins (e.g., NPM-ALK in Karpas-299 and Sup-M2 cells; EML4-ALK in NCI-H2228 cells) and in those with activating ALK mutations or gene amplification (e.g., NB-1 and SH-SY5Y neuroblastoma cells). aacrjournals.org Conversely, it displayed minimal or no cytotoxic effects against ALK-negative cancer cell lines, highlighting its target selectivity. aacrjournals.orgnih.gov
In vivo, orally administered CEP-28122 showed dose-dependent antitumor activity in mouse xenograft models of ALK-positive ALCL, NSCLC, and neuroblastoma. aacrjournals.orgnih.gov Significant tumor growth inhibition, stasis, and even complete or near-complete tumor regressions were observed. aacrjournals.orgnih.gov This efficacy was linked to sustained, dose-dependent inhibition of ALK phosphorylation in the tumors. aacrjournals.orgnih.gov Consistent with its in vitro selectivity, CEP-28122 had marginal or no antitumor activity in ALK-negative tumor xenograft models. medchemexpress.comnih.gov
Next-generation ALK inhibitors were developed primarily to overcome resistance to crizotinib and improve central nervous system penetration. clinpgx.org
Ceritinib : In preclinical models, ceritinib was shown to be highly potent and capable of inhibiting the majority of cell lines with ALK mutations known to confer resistance to crizotinib. amegroups.org
Alectinib : Preclinical studies demonstrated that alectinib is a potent and highly selective ALK inhibitor that induces apoptosis in EML4-ALK-driven cell lines and shows dose-dependent tumor growth inhibition. nih.gov It also showed activity against models of crizotinib resistance. mdpi.com
Brigatinib : This second-generation inhibitor was designed to have broad activity against various ALK resistance mutations. mdpi.com
Lorlatinib (B560019) : A third-generation inhibitor, lorlatinib was specifically developed to be active against all known ALK resistance mutations, including the highly recalcitrant G1202R mutation, and to have better brain penetration. mdpi.comnih.gov
While CEP-28122 shows robust preclinical efficacy against ALK-positive models, the key differentiator for next-generation inhibitors in their development has been their demonstrated activity against a wide spectrum of ALK resistance mutations that limit the efficacy of earlier-generation drugs. nih.govmdpi.com
| Compound | Preclinical Activity Highlights |
|---|---|
| CEP-28122 | Potent growth inhibition in ALK+ ALCL, NSCLC, and neuroblastoma cell lines. nih.gov Causes tumor regression in ALK+ xenograft models. aacrjournals.org |
| Ceritinib | Active against a majority of crizotinib-resistant ALK mutations in preclinical models. amegroups.org ~20-fold more potent than crizotinib. nih.gov |
| Alectinib | Induces apoptosis in EML4-ALK cell lines; active in crizotinib-resistant models. nih.govmdpi.com |
| Brigatinib | Designed for broad activity against ALK resistance mutations. mdpi.com |
| Lorlatinib | Active against all known ALK resistance mutations, including G1202R. mdpi.comnih.gov |
Advanced Research Methodologies Applied to Cep 28122 Mesylate Salt
High-Throughput Screening Approaches in ALK Inhibitor Discovery
High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of vast compound libraries against specific biological targets. nih.gov In the context of Anaplastic Lymphoma Kinase (ALK) inhibitor discovery, HTS is instrumental for identifying initial "hit" compounds that can modulate ALK activity. This process involves the use of automated robotics, detectors, and software to conduct thousands of biochemical or cell-based assays daily. nih.govyoutube.com
The primary goal of HTS is to accelerate the drug discovery timeline by efficiently screening large and diverse chemical libraries. nih.gov These libraries can include a wide range of molecules from combinatorial chemistry, natural products, and previously synthesized drugs. cuanschutz.edu For ALK, typical HTS assays are designed to measure the enzyme's kinase activity. A common format is an enzymatic assay that uses a non-fluorogenic substrate which, when phosphorylated by ALK, becomes fluorescent, allowing for rapid, automated measurement of inhibition. nih.gov
Recent innovations have further enhanced HTS capabilities. The integration of Artificial Intelligence (AI) and Machine Learning (ML) algorithms helps in analyzing the massive datasets generated, identifying complex patterns, and predicting the activity of potential drug candidates with greater accuracy. pharmtech.com Furthermore, techniques like affinity selection mass spectrometry (ASMS) are gaining traction, allowing for the screening of compounds against a broad spectrum of targets, including protein complexes, in various cellular settings. pharmtech.com These advanced HTS methodologies are pivotal in identifying novel chemical scaffolds that can be optimized into potent and selective ALK inhibitors like CEP-28122.
Molecular Modeling and Docking Studies for CEP-28122 Mesylate Salt Interactions
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule, such as an ALK inhibitor, and its protein target at an atomic level. mdpi.com These in silico methods are essential for understanding the structural basis of a drug's activity and for guiding the rational design of more potent and selective inhibitors. researchgate.netnih.gov
Docking studies simulate the binding process, exploring how a ligand (the inhibitor) fits into the binding site of a receptor (the ALK kinase domain). mdpi.com The process involves two main steps: predicting the conformation, or pose, of the ligand within the binding site and then estimating the binding affinity using a scoring function. mdpi.com This allows researchers to visualize the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. mdpi.comnih.gov
For an ALK inhibitor like CEP-28122, docking studies would be used to model its fit within the ATP-binding pocket of the ALK kinase domain. By analyzing the predicted binding mode, medicinal chemists can understand why the compound is a potent inhibitor and how its chemical structure could be modified to improve its properties. For instance, these models can reveal how the inhibitor interacts with specific amino acid residues in the ALK active site, providing insights that are crucial for overcoming resistance mutations that alter the shape of this pocket. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are often developed alongside docking studies to correlate the structural features of a series of compounds with their biological activity, further refining the drug design process. wu.ac.th
Proteomic and Phosphoproteomic Analyses for Pathway Elucidation
Proteomics and phosphoproteomics are large-scale analytical techniques used to identify and quantify the entire set of proteins (proteome) and phosphorylated proteins (phosphoproteome) in a cell or tissue at a specific time. biorxiv.orgmdpi.com These methodologies are critical for elucidating the downstream signaling pathways affected by an ALK inhibitor and for understanding the broader cellular response to the drug. nih.gov
When an ALK inhibitor like CEP-28122 binds to the ALK fusion protein, it blocks its kinase activity. This prevents the phosphorylation of ALK itself and its downstream signaling partners. Research has shown that CEP-28122 effectively inhibits the phosphorylation of the EML4-ALK fusion protein in non-small cell lung cancer (NSCLC) cells and the NPM-ALK fusion protein in lymphoma cells. aacrjournals.org
Phosphoproteomic analyses can comprehensively map these changes. By using techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), researchers can identify thousands of specific phosphorylation sites and quantify how their levels change upon drug treatment. biorxiv.orgmdpi.com Studies on CEP-28122 have demonstrated that its inhibition of ALK leads to a substantial suppression of phosphorylation in key downstream effectors, including Stat-3, Akt, and ERK1/2. aacrjournals.org This confirms that the drug effectively shuts down the major signaling pathways that drive the growth and survival of ALK-positive cancer cells. These analyses provide a global view of the drug's mechanism of action and can help identify potential biomarkers of response or mechanisms of resistance. nih.govnih.gov
Development of In Vitro Resistance Models for ALK Inhibitors
A significant challenge in targeted cancer therapy is the development of drug resistance. nih.gov To study and overcome this, researchers develop in vitro resistance models by chronically exposing cancer cell lines to an ALK inhibitor. nih.gov This process mimics the selective pressure that occurs in patients undergoing treatment and allows for the isolation and characterization of cells that have acquired resistance.
For instance, resistance models for second-generation ALK inhibitors have been established by culturing ALK-positive NSCLC cell lines, such as NCI-H3122, in the presence of gradually increasing concentrations of the drug over several months. nih.govresearchgate.net The resulting resistant cells often show significantly reduced sensitivity to the inhibitor, sometimes exhibiting a 10-fold or greater increase in the concentration required to inhibit growth compared to the parental, sensitive cells. researchgate.net
Studies on these models have revealed several mechanisms of resistance. While secondary mutations in the ALK kinase domain are a common cause of resistance to the first-generation inhibitor crizotinib (B193316), resistance to second-generation inhibitors can occur without new ALK mutations. nih.govnih.gov Instead, a primary mechanism is the activation of alternative or "bypass" signaling pathways. nih.gov For example, resistant cell lines have been found to upregulate the NRG1-HER3-EGFR signaling axis, which allows the cancer cells to continue to proliferate despite the ongoing inhibition of ALK. nih.gov These models are invaluable for identifying the molecular drivers of resistance and for testing novel combination therapies designed to overcome it. nih.govoaepublish.com
| Cell Line | Parental Cell Line | Drug Used for Induction | Approx. Fold Resistance | Observed Resistance Mechanism | Cross-Resistance Noted |
|---|---|---|---|---|---|
| CHR H3122 | NCI-H3122 | Alectinib (B1194254) | ~10-fold | Activation of NRG1-HER3-EGFR pathway | Ceritinib (B560025), Crizotinib |
| LDKR H3122 | NCI-H3122 | Ceritinib | ~10-fold | Activation of NRG1-HER3-EGFR pathway | Alectinib, Crizotinib |
| H3122CR | NCI-H3122 | Crizotinib | Variable | EML4-ALK fusion gene amplification | - |
Patient-Derived Xenograft (PDX) Models in ALK-Positive Cancers
Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govcriver.com These models are considered more clinically relevant than traditional cell line-derived xenografts because they better preserve the original tumor's architecture, cellular diversity, genetic features, and heterogeneity. nih.govmdpi.comfrontiersin.org As a result, PDX models are powerful tools for evaluating the in vivo efficacy of novel cancer therapies and for predicting clinical outcomes. criver.comoaes.cc
The antitumor activity of CEP-28122 has been evaluated in xenograft models of ALK-positive human cancers. In a model using NCI-H2228 NSCLC cells, oral administration of CEP-28122 resulted in significant, dose-dependent tumor growth inhibition, with higher doses leading to tumor stasis and regression. aacrjournals.org Similarly, in a xenograft model using NCI-H3122 NSCLC cells, CEP-28122 treatment caused significant tumor growth inhibition at a 30 mg/kg dose and led to tumor stasis and partial regression at a 55 mg/kg dose. aacrjournals.org Importantly, the compound showed no antitumor activity in a model of ALK-negative NSCLC (NCI-H1650), confirming its specificity for ALK-driven tumors. aacrjournals.org
PDX models are instrumental throughout the drug development process. oaes.cc They can be used for preclinical efficacy testing of novel drugs, validating new drug combinations, identifying biomarkers to select sensitive patient populations, and studying mechanisms of drug resistance as they emerge in vivo. nih.gov
| Xenograft Model | Cancer Type | ALK Status | CEP-28122 Dose (oral, twice daily) | Observed Antitumor Effect |
|---|---|---|---|---|
| NCI-H2228 | NSCLC | EML4-ALK Positive | Dose-dependent | Significant tumor growth inhibition, stasis, and regression. aacrjournals.org |
| NCI-H3122 | NSCLC | EML4-ALK Positive | 30 mg/kg | Significant tumor growth inhibition. aacrjournals.org |
| NCI-H3122 | NSCLC | EML4-ALK Positive | 55 mg/kg | Tumor stasis and partial regression. aacrjournals.org |
| NCI-H1650 | NSCLC | EML4-ALK Negative | Not specified | No antitumor activity observed. aacrjournals.org |
Future Directions in Academic Research on Cep 28122 Mesylate Salt and Alk Inhibition
Design and Synthesis of Novel CEP-28122 Mesylate Salt Analogs for Enhanced Potency or Selectivity
A crucial avenue of future research lies in the rational design and synthesis of novel analogs of CEP-28122. While CEP-28122 has shown high potency, the development of resistance and the desire for an improved therapeutic window continually drive the search for next-generation inhibitors. nih.gov Medicinal chemistry efforts are likely to focus on modifying the core structure of CEP-28122 to achieve several objectives. These include enhancing binding affinity to the ALK kinase domain, improving selectivity over other kinases to minimize off-target effects, and overcoming known resistance mutations.
Investigation of Combination Therapeutic Strategies with this compound
To enhance the antitumor efficacy of CEP-28122 and to combat the emergence of resistance, the investigation of combination therapeutic strategies is a high-priority research area. Preclinical studies have shown that combining different therapeutic modalities can lead to synergistic effects and more durable responses. nih.gov Future research will likely explore the combination of CEP-28122 with a variety of other agents.
Potential combination partners for CEP-28122 could include:
Chemotherapeutic agents: Standard-of-care chemotherapy could be combined with CEP-28122 to target different phases of the cell cycle and eliminate cancer cells through distinct mechanisms.
Other targeted therapies: Inhibitors of pathways that are known to be activated as bypass resistance mechanisms to ALK inhibition, such as the EGFR or MET pathways, are logical candidates for combination studies. amegroups.org
Immunotherapies: There is a growing understanding of the interplay between ALK signaling and the tumor microenvironment. nih.gov Combining CEP-28122 with immune checkpoint inhibitors could potentially enhance the anti-tumor immune response.
These combination studies will be essential to define the most effective therapeutic regimens for various ALK-positive cancers.
Elucidation of Undiscovered ALK-Dependent Oncogenic Pathways
While the primary signaling pathways downstream of ALK, such as the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, are well-characterized, there is still much to learn about the full spectrum of ALK-dependent oncogenic signaling. mdpi.com Future research will likely utilize advanced technologies like proteomics and phosphoproteomics to identify novel substrates and binding partners of the ALK fusion proteins.
CEP-28122, as a selective ALK inhibitor, can serve as a valuable tool in these investigations. By comparing the signaling profiles of ALK-positive cancer cells in the presence and absence of CEP-28122, researchers can identify previously unknown pathways that are regulated by ALK activity. A deeper understanding of these pathways could reveal new therapeutic targets and provide insights into the diverse biological functions of oncogenic ALK. For instance, a patient-derived tumorgraft model of ALCL with a novel TRAF1-ALK fusion demonstrated activation of the NF-κB pathway, which was sensitive to proteasome inhibition, suggesting a potential therapeutic vulnerability. nih.gov
Development of Predictive Biomarkers for Response to ALK Inhibition
The identification of predictive biomarkers is critical for personalizing therapy and ensuring that patients who are most likely to benefit from ALK inhibitors receive the appropriate treatment. While the presence of an ALK rearrangement is the primary biomarker for sensitivity to ALK inhibitors, not all patients respond equally, and resistance eventually develops. nih.govamegroups.org
Future research in this area will focus on identifying biomarkers that can predict the degree and duration of response to CEP-28122 and other ALK inhibitors. This could involve:
Genomic and transcriptomic profiling: Identifying specific gene expression signatures or co-occurring mutations that correlate with treatment outcomes. nih.govnews-medical.net
Proteomic analysis: Measuring the levels of key proteins in signaling pathways downstream of ALK to gauge the extent of pathway inhibition.
Liquid biopsies: Analyzing circulating tumor DNA (ctDNA) to non-invasively monitor for the emergence of resistance mutations and other genetic alterations. amegroups.org
The development of robust predictive biomarkers will be instrumental in optimizing the clinical use of CEP-28122 and other ALK-targeted therapies.
Exploring the Role of ALK Inhibition beyond Cancer Therapy
Recent research has begun to uncover roles for ALK signaling in physiological and pathological processes outside of oncology. For example, studies have implicated the ALK/ALKAL2 signaling axis in inflammation-induced nociceptor sensitization, suggesting that ALK inhibitors could have potential as novel analgesics for persistent pain conditions. innovatecalgary.comflintbox.com
Further academic investigation is warranted to explore the potential therapeutic applications of selective ALK inhibitors like CEP-28122 in non-cancerous diseases. This could include inflammatory and autoimmune disorders where ALK signaling may play a role in modulating immune responses. nih.govpitt.edu Such research could significantly broaden the therapeutic potential of this class of compounds.
Strategies to Circumvent or Overcome ALK Inhibitor Resistance
Acquired resistance is a major clinical challenge in the treatment of ALK-positive cancers. nih.govamegroups.org Resistance can arise through on-target mechanisms, such as the development of secondary mutations in the ALK kinase domain, or through off-target mechanisms, including the activation of bypass signaling pathways. amegroups.org
Future research will continue to focus on developing strategies to prevent or overcome resistance to ALK inhibitors, including second-generation inhibitors like CEP-28122. Key areas of investigation include:
Development of next-generation inhibitors: Designing novel ALK inhibitors that are active against a broad spectrum of resistance mutations, including the common G1202R mutation that confers resistance to many second-generation inhibitors. nih.govoaepublish.com
Targeting bypass pathways: As mentioned in the context of combination therapies, inhibiting signaling pathways that are activated to circumvent ALK inhibition is a promising strategy. amegroups.org
Understanding the evolution of resistance: Longitudinal studies of patients on ALK inhibitor therapy, utilizing technologies such as liquid biopsies, can provide valuable insights into the clonal evolution of resistance and inform the development of adaptive therapeutic strategies. amegroups.org
A comprehensive understanding of the mechanisms of resistance is essential for the development of more effective and durable treatment strategies for patients with ALK-driven malignancies.
Q & A
Q. What is the mechanism of action of CEP-28122 mesylate salt, and how does its selectivity for ALK compare to other kinase targets?
this compound is a highly selective, orally active inhibitor of anaplastic lymphoma kinase (ALK), with an IC50 of 1.9 nM in enzyme-based TRF assays . Its selectivity is demonstrated by its minimal activity against closely related kinases such as ROS1, IGF-1R, and insulin receptor, unlike inhibitors like ceritinib (which targets ALK, IGF-1R, and insulin receptor) . Researchers should validate selectivity using kinase profiling panels (e.g., comparing IC50 values across >50 kinases) and confirm activity in cell-based assays (e.g., phosphorylation inhibition assays).
Q. What are the established protocols for synthesizing this compound, and what critical intermediates are involved?
The synthesis involves a multi-step process with key intermediates, including selective nitration, reductive amination, and enzymatic resolution of a chiral intermediate. The final step generates a stable mixed mesylate hydrochloride salt . For reproducibility, researchers should follow the optimized route detailed in process chemistry studies, which emphasizes one-pot transfer hydrogenation and in situ salt formation .
Q. How should researchers validate ALK inhibition in cellular models using this compound?
Standard protocols include:
- Dose-response curves : Use concentrations ranging from 1 nM to 10 µM to determine IC50 in ALK-driven cell lines (e.g., NCI-H2228 for EML4-ALK fusion).
- Phosphorylation assays : Western blotting for p-ALK (Tyr1604) and downstream targets (e.g., STAT3, AKT).
- Control inhibitors : Compare with brigatinib (IC50 = 0.6 nM) or alectinib (IC50 = 1.9 nM) to benchmark potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different assay formats?
Discrepancies may arise from assay conditions (e.g., TRF vs. cell-based assays) or kinase isoforms (e.g., ALKWT vs. ALKL1196M). For example, F-1, a dual ALK/ROS1 inhibitor, shows IC50 variations of 1.3–3.9 nM across ALK mutants . To address this:
Q. What analytical methods are recommended for characterizing the purity and stability of this compound in preclinical formulations?
Key techniques include:
- UV-Vis spectroscopy : Identify absorbance maxima (e.g., 227 nm for π→π* transitions) and validate against theoretical spectra calculated via TD-DFT .
- ECD spectroscopy : Confirm enantiomeric purity, as mesylate salts can exhibit chirality-dependent activity .
- HPLC-MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
Q. What experimental designs are optimal for studying this compound in combination therapies?
In ALK+ cancer models, combine CEP-28122 with:
- EGFR inhibitors (e.g., gefitinib) to overcome compensatory signaling, as shown in gene expression studies where ALK inhibition upregulated EGFR pathways .
- Apoptosis inducers (e.g., miR-506-3p mimics) to enhance cytotoxicity, as demonstrated in rescue experiments with SOX9-overexpressing cells . Use factorial design experiments to assess synergistic/additive effects (e.g., Chou-Talalay method).
Q. How can researchers address resistance mechanisms to this compound in ALK-driven malignancies?
Resistance often arises from ALK secondary mutations (e.g., L1196M, G1202R) or bypass signaling (e.g., EGFR, MET). Strategies include:
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies of this compound?
Key metrics include:
- Oral bioavailability : Assessed via AUC comparisons (IV vs. PO dosing in rodents).
- Brain penetration : Critical for ALK+ CNS metastases; measure CSF/plasma ratios in xenograft models.
- Metabolite profiling : Identify major metabolites (e.g., via LC-MS/MS) to rule out off-target toxicity .
Methodological Considerations
Q. How can researchers optimize salt forms of CEP-28122 for improved physicochemical properties?
- Salt screening : Test mesylate, hydrochloride, and maleate salts for solubility and stability.
- Buffer optimization : Use excess sodium mesylate (10% w/w) to stabilize aqueous formulations, as demonstrated in Synercid mesylate complex studies .
- Crystallography : Compare salt crystal structures to identify forms with higher melting points or reduced hygroscopicity .
Q. What statistical approaches are recommended for analyzing dose-response data in ALK inhibition studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
